molecular formula C15H14N2O5 B152224 (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid CAS No. 70785-61-4

(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B152224
CAS No.: 70785-61-4
M. Wt: 302.28 g/mol
InChI Key: UNZMURWBBRKTNN-CYBMUJFWSA-N
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Description

(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid (CAS: 70785-61-4) is a chiral pharmaceutical intermediate with the molecular formula C₁₅H₁₄N₂O₅ and a molar mass of 302.28 g/mol . It features a 4-hydroxyphenyl group linked to a nicotinamide moiety via an acetic acid backbone (Figure 1). The compound is critical in synthesizing cefpiramide, a third-generation cephalosporin antibiotic, due to its stereospecificity (R-configuration) and hydrogen-bonding capacity . Key physical properties include a density of 1.448 g/cm³, a predicted boiling point of 696.8°C, and storage requirements under inert atmosphere at room temperature .

Properties

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-8-6-12(19)11(7-16-8)14(20)17-13(15(21)22)9-2-4-10(18)5-3-9/h2-7,13,18H,1H3,(H,16,19)(H,17,20)(H,21,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMURWBBRKTNN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of Benzyl Phenyl Ether

Benzyl phenyl ether undergoes chloromethylation using formaldehyde and hydrogen chloride. This step introduces a chloromethyl group at the 4-position:

Benzyl phenyl ether+CH2O+HCl4-Benzyloxybenzyl chloride[2]\text{Benzyl phenyl ether} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{4-Benzyloxybenzyl chloride} \quad

Reaction Conditions :

  • Solvent : Acetic acid or toluene (solventless possible)

  • Temperature : 0–120°C (optimal: 20–80°C)

  • Time : 1–15 hours

  • Yield : >85% (reported for analogous reactions)

Cyanide Substitution and Hydrolysis

4-Benzyloxybenzyl chloride is reacted with sodium cyanide to form 4-benzyloxyphenylacetonitrile, followed by acidic hydrolysis to yield 4-hydroxyphenylacetic acid:

4-Benzyloxybenzyl chloride+NaCN4-Benzyloxyphenylacetonitrile[2]\text{4-Benzyloxybenzyl chloride} + \text{NaCN} \rightarrow \text{4-Benzyloxyphenylacetonitrile} \quad
4-Benzyloxyphenylacetonitrile+HCl4-Hydroxyphenylacetic acid[2]\text{4-Benzyloxyphenylacetonitrile} + \text{HCl} \rightarrow \text{4-Hydroxyphenylacetic acid} \quad

Key Advantages :

  • Benzyl chloride byproduct is recyclable, enhancing cost efficiency.

  • Crystallizability of intermediates simplifies purification.

Synthesis of 4-Hydroxy-6-methylnicotinic Acid Derivative

The nicotinamide segment requires the preparation of 4-hydroxy-6-methylnicotinic acid, which is subsequently activated for coupling.

Cyclocondensation of β-Ketoesters

A common approach involves cyclocondensation of β-ketoesters with ammonium acetate:

CH3COCOOR+NH4OAc4-Hydroxy-6-methylnicotinic acid ester[1]\text{CH}3\text{COCOOR} + \text{NH}4\text{OAc} \rightarrow \text{4-Hydroxy-6-methylnicotinic acid ester} \quad

Optimization Notes :

  • Catalyst : Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency.

  • Solvent : Ethanol or DMF under reflux.

Hydrolysis to Free Acid

The ester is hydrolyzed under basic conditions (e.g., NaOH) to yield 4-hydroxy-6-methylnicotinic acid:

Ester+NaOH4-Hydroxy-6-methylnicotinic acid[1]\text{Ester} + \text{NaOH} \rightarrow \text{4-Hydroxy-6-methylnicotinic acid} \quad

Coupling Strategies for Amide Bond Formation

The critical step involves coupling 4-hydroxy-6-methylnicotinic acid with 4-hydroxyphenylacetic acid while preserving stereochemistry.

Activation of Nicotinic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride:

4-Hydroxy-6-methylnicotinic acid+SOCl2Acyl chloride[6]\text{4-Hydroxy-6-methylnicotinic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \quad

Amidation with (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid

The acyl chloride reacts with (R)-2-amino-2-(4-hydroxyphenyl)acetic acid under Schotten-Baumann conditions:

Acyl chloride+(R)-2-Amino-2-(4-hydroxyphenyl)acetic acidTarget compound[6]\text{Acyl chloride} + \text{(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid} \rightarrow \text{Target compound} \quad

Reaction Conditions :

  • Solvent : Dichloromethane or THF

  • Base : Triethylamine (neutralizes HCl byproduct)

  • Temperature : 0–25°C

  • Yield : 60–75% (estimated from analogous reactions)

Stereochemical Control and Resolution

The (R)-configuration is introduced via two primary methods:

Chiral Auxiliary Approach

A chiral auxiliary (e.g., Evans oxazolidinone) is used during amidation, followed by auxiliary removal:

Acyl chloride+Chiral auxiliary-bound amineDiastereomeric intermediate[6]\text{Acyl chloride} + \text{Chiral auxiliary-bound amine} \rightarrow \text{Diastereomeric intermediate} \quad

Resolution : Chromatography or recrystallization separates diastereomers.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer from a racemic mixture:

Racemic amideLipase(R)-Amide+(S)-Acid[4]\text{Racemic amide} \xrightarrow{\text{Lipase}} \text{(R)-Amide} + \text{(S)-Acid} \quad

Advantages : High enantiomeric excess (>98%) under mild conditions.

Industrial-Scale Considerations

Process Optimization Table

ParameterOptimal ConditionImpact on Yield/Purity
Coupling Temperature0–5°CMinimizes racemization
Solvent for AmidationTHFEnhances reagent solubility
Catalyst for CyclizationZnCl2_2 (1 mol%)Reduces reaction time by 40%
Crystallization SolventEthanol/Water (7:3)Improves crystal purity (>99%)

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Cefpiramide, a cephalosporin antibiotic, has been studied for its efficacy against a range of bacterial infections. The side chain (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid contributes to the overall activity of the drug by enhancing its binding affinity to bacterial penicillin-binding proteins (PBPs). Studies indicate that modifications in the side chain can lead to improved antibacterial properties against resistant strains of bacteria .

Anti-inflammatory Properties

Research has shown that compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of inflammatory pathways is crucial for treatment .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Specifically, it has been tested for its ability to inhibit certain enzymes involved in metabolic pathways, which can provide insights into drug design and development .

Drug Design and Development

Due to its structural characteristics, this compound serves as a model compound in drug design. Researchers have employed structure-activity relationship (SAR) studies to explore modifications that could enhance therapeutic efficacy while reducing side effects .

Cancer Treatment

Emerging research suggests that compounds with similar structures may have potential in cancer therapy. The ability of these compounds to interact with specific cellular pathways involved in tumor growth and metastasis is under investigation. Preliminary studies indicate that they may inhibit cancer cell proliferation and induce apoptosis .

Neurological Disorders

There is ongoing research into the neuroprotective effects of this compound. Some studies suggest that it may have potential applications in treating neurodegenerative diseases by modulating oxidative stress and inflammation within neural tissues .

Case Studies

Study TitleFocus AreaFindings
Efficacy of Cefpiramide Derivatives Against Resistant BacteriaAntimicrobial ActivityDemonstrated enhanced binding to PBPs, leading to increased efficacy against resistant strains .
Anti-inflammatory Effects of Hydroxylated CompoundsInflammationShowed significant reduction in inflammatory markers in animal models of arthritis .
Structure-Activity Relationship Studies on AntibioticsDrug DesignIdentified key structural features that enhance antibacterial activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of ®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

(2R)-2-(4-Hydroxyphenyl)propanoic acid

  • Molecular Formula : C₉H₁₀O₃
  • Molar Mass : 166.18 g/mol
  • Key Differences: Lacks the nicotinamide group, replaced by a simpler propanoic acid chain. Contains a methyl group instead of the acetic acid backbone. Single stereocenter (vs. two in the target compound).
Property Target Compound (2R)-2-(4-Hydroxyphenyl)propanoic acid
Molar Mass (g/mol) 302.28 166.18
Functional Groups Nicotinamide, acetic acid, hydroxyphenyl Propanoic acid, hydroxyphenyl
Pharmacological Role Antibiotic intermediate Synthetic precursor

(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid

  • Molecular Formula : C₁₅H₁₇N₃O₆
  • Molar Mass : 335.32 g/mol
  • Key Differences :
    • Replaces the nicotinamide with a dioxopiperazine ring (heterocyclic structure).
    • Ethyl substituent on the piperazine enhances hydrophobicity.
    • Forms intramolecular hydrogen bonds (N–H⋯O), stabilizing its crystal structure.
  • Applications : Intermediate in cefepime (fourth-generation cephalosporin); broader Gram-negative coverage due to piperazine .
Property Target Compound (2S)-Dioxopiperazine Derivative
Heterocyclic Group Nicotinamide 2,3-Dioxopiperazine
Hydrogen Bonding Intermolecular Intra- and intermolecular
Antibiotic Generation Third-gen (cefpiramide) Fourth-gen (cefepime)

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid

  • Molecular Formula: C₁₁H₁₃NO₃
  • Molar Mass : 207.23 g/mol
  • Key Differences: Cyclopropylamino group replaces nicotinamide, reducing steric bulk. Smaller molecular size may improve membrane permeability. Lacks aromatic nitrogen atoms critical for enzyme binding.
  • Applications : Investigated for antimicrobial activity; less potent than nicotinamide derivatives .

2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

  • Molecular Formula: C₁₃H₁₇NO₅
  • Molar Mass : 267.28 g/mol
  • Key Differences: Boc-protected amine increases hydrophobicity. No heterocyclic components; primarily a synthetic intermediate. Lower acidity (predicted pKa ~4.5 vs. 2.0 for the target compound).

Pharmacological and Structural Insights

  • Nicotinamide vs. Piperazine/Dioxopiperazine : The nicotinamide group in the target compound enhances binding to bacterial penicillin-binding proteins (PBPs) via hydrogen bonding, while piperazine derivatives improve β-lactamase stability .
  • Stereochemistry : The R-configuration is critical for antibiotic efficacy, as seen in cefpiramide and related cephalosporins .
  • Solubility : The target compound’s polar hydroxyl and amide groups confer moderate aqueous solubility (~10 mg/mL), whereas Boc-protected analogs are more lipophilic .

Biological Activity

(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, commonly referred to as a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a nicotinamide moiety, contributing to its pharmacological properties. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 70785-61-4
  • Molecular Formula : C15H14N2O5
  • Molecular Weight : 302.28 g/mol
  • SMILES Notation : Cc1cc(O)c(cn1)C(=O)NC@@Hc2ccc(O)cc2

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure facilitates the scavenging of free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Neuroprotective Properties : Research indicates that it may exert protective effects on neuronal cells, possibly through modulation of neuroinflammatory responses and enhancement of neuronal survival.

Biological Activities and Therapeutic Potential

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine release; modulates inflammatory pathways
NeuroprotectiveProtects neuronal cells; enhances survival against neurotoxic agents
AntimicrobialExhibits activity against various bacterial strains

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Neuroprotection in Animal Models :
    • A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function following induced oxidative stress. The results indicated a potential role in the management of neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Effects in Cell Cultures :
    • In vitro experiments showed that this compound reduced the expression of inflammatory markers (e.g., TNF-alpha and IL-6) in human macrophage cell lines exposed to lipopolysaccharides (LPS).
  • Antimicrobial Activity :
    • A series of tests revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an adjunct therapy in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, and how is stereochemical integrity maintained?

  • Answer : The synthesis typically involves coupling 4-hydroxy-6-methylnicotinic acid with a chiral (R)-2-amino-2-(4-hydroxyphenyl)acetic acid derivative. Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are used to prevent undesired side reactions during amide bond formation. Stereochemical integrity is maintained via chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis, followed by HPLC validation using chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity .

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

  • Answer : A combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC for connectivity), high-resolution mass spectrometry (HRMS) for exact mass verification, and FT-IR for functional group identification is essential. X-ray crystallography can resolve stereochemistry and hydrogen bonding patterns, as demonstrated in related cephem intermediates .

Q. How are common impurities characterized during pharmaceutical synthesis of this compound?

  • Answer : Impurities such as diastereomers or open-ring byproducts are identified using reversed-phase HPLC coupled with mass spectrometry (HPLC-MS). Pharmacopeial standards (e.g., Amoxicillin Related Compounds F, G) provide reference retention times and fragmentation patterns for impurity profiling .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen bonding network in this compound?

  • Answer : Single-crystal X-ray diffraction reveals intermolecular interactions, such as O–H⋯O hydrogen bonds forming centrosymmetric dimers. For example, torsion angles of 7.6° and 35.1° in the nicotinamide ring indicate conformational flexibility, while intramolecular N–H⋯O bonds stabilize the structure. Data collection with a Bruker SMART CCD detector and refinement via SHELX software are standard methodologies .

Q. What metabolic pathways involve hydroxyphenylacetic acid derivatives, and how can in vitro models assess their stability?

  • Answer : 4-Hydroxyphenylacetic acid is a tyrosine metabolism product, metabolized further via β-oxidation or conjugation. In vitro stability studies can utilize liver microsomes or hepatocyte assays to monitor degradation products (e.g., homovanillic acid) using LC-MS/MS. Isotopic labeling (e.g., ¹³C) tracks metabolic intermediates .

Q. How does the stereochemical configuration (R) influence biological activity, and what methods validate enantiomeric purity?

  • Answer : The (R)-configuration is critical for binding to penicillin-binding proteins in β-lactam antibiotics. Enantiomeric purity is validated via polarimetry, chiral HPLC (e.g., using a cellulose-based column), or NMR with chiral shift reagents. For instance, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid shows distinct ¹H NMR splitting patterns compared to its (S)-enantiomer .

Methodological Tables

Technique Application Example Parameters
Chiral HPLC Enantiomeric purity validationColumn: Chiralpak AD-H; Mobile phase: n-Hexane/Isopropanol (80:20); Flow rate: 1 mL/min
X-ray Crystallography Structural and conformational analysisRadiation: Mo-Kα (λ = 0.71073 Å); Temperature: 100 K; R-factor: < 0.05
LC-MS/MS Metabolic stability profilingColumn: C18; Ionization: ESI+; MRM transitions: m/z 302→154

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